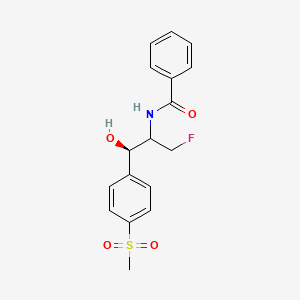

N-Benzoyl Florfenicol Amine

Description

Contextualizing Florfenicol (B1672845) and Florfenicol Amine in Chemical Research

Florfenicol, a synthetic broad-spectrum antibiotic, is a fluorinated derivative of thiamphenicol (B1682257). It is widely used in veterinary medicine to treat bacterial infections in livestock, poultry, and fish. medchemexpress.com Florfenicol functions by inhibiting protein synthesis in bacteria by binding to the 50S and 70S ribosomal subunits, which ultimately stops the activity of peptidyltransferase. ontosight.aimedchemexpress.com A key structural feature of florfenicol is the replacement of a hydroxyl group with a fluorine atom, which makes it less susceptible to deactivation by bacterial enzymes that can confer resistance to other antibiotics like chloramphenicol. google.com

In animals, florfenicol is metabolized into several compounds, with florfenicol amine being the major metabolite. mdpi.comnih.gov Florfenicol amine itself is considered an active metabolite and is often used as a marker residue for monitoring florfenicol levels in animal tissues. mdpi.comnih.gov The metabolic conversion of florfenicol to florfenicol amine primarily occurs through oxidative and reductive pathways. was.org The study of florfenicol and its main metabolite, florfenicol amine, is crucial for understanding its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Significance of N-Benzoyl Florfenicol Amine as a Chemical Entity for Research

This compound is a derivative created by the benzoylation of florfenicol amine. This process introduces a benzoyl group to the amine functionality of florfenicol amine. vulcanchem.com This structural modification results in a new chemical entity with altered physicochemical properties. The conversion of the primary amine to an amide group in this compound is significant because amides are generally more resistant to enzymatic hydrolysis than primary amines. This increased metabolic stability could have implications for its persistence and biological activity. vulcanchem.com

The addition of the benzoyl group also changes the compound's lipophilicity and hydrogen bonding capabilities, which can influence how it interacts with biological targets and its distribution within an organism. vulcanchem.com From a research perspective, this compound serves as a valuable tool for structure-activity relationship (SAR) studies. By comparing its properties to those of florfenicol and florfenicol amine, researchers can gain insights into how specific structural modifications affect biological activity.

Table 1: Physicochemical Properties

| Property | This compound | Florfenicol Amine |

| Molecular Formula | C17H18FNO4S | C10H14FNO3S |

| Molecular Weight | 351.39 g/mol scbt.com | 247.29 g/mol medchemexpress.com |

| CAS Number | 1322626-20-9 vulcanchem.com | 76639-93-5 medchemexpress.com |

This table provides a comparison of the basic physicochemical properties of this compound and its parent compound, Florfenicol Amine.

Research Avenues and Unexplored Aspects of this compound

The unique chemical structure of this compound opens up several avenues for further investigation. A primary area of interest is the comprehensive characterization of its biological activity. While it is derived from an antibiotic, its own antimicrobial spectrum and potency are not well-documented. Research is needed to determine if it retains, loses, or has altered antibacterial properties compared to florfenicol.

Another critical research direction is the development and validation of analytical methods for the detection and quantification of this compound in various matrices, such as biological tissues and environmental samples. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are used for florfenicol and florfenicol amine, could be adapted for this new compound. researchgate.net

Furthermore, the synthesis of this compound and other derivatives presents opportunities for exploring novel chemical entities. The creation of a library of florfenicol amine derivatives with different acyl groups could lead to the discovery of compounds with unique properties and potential applications beyond veterinary medicine. Investigating the metabolic fate of this compound is also essential to understand its behavior in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-24(22,23)14-9-7-12(8-10-14)16(20)15(11-18)19-17(21)13-5-3-2-4-6-13/h2-10,15-16,20H,11H2,1H3,(H,19,21)/t15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIXUSIKJZXBP-OEMAIJDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Comprehensive Spectroscopic Characterization of N Benzoyl Florfenicol Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Benzoyl Florfenicol (B1672845) Amine, a combination of ¹H, ¹³C, and potentially heteronuclear NMR experiments would be required for full structural confirmation.

The ¹H NMR spectrum of N-Benzoyl Florfenicol Amine is predicted to show a series of distinct signals corresponding to its unique proton environments. The introduction of the benzoyl group significantly alters the spectrum compared to its precursor, Florfenicol Amine.

Key expected proton signals include:

Aromatic Protons: Two sets of signals for the aromatic rings are anticipated. The protons on the 4-(methylsulfonyl)phenyl ring would appear as two doublets, influenced by the strong electron-withdrawing sulfonyl group. thieme-connect.de The protons of the benzoyl group would likely present as multiplets in the downfield region (typically δ 7.4-8.0 ppm), with the ortho-protons being the most deshielded. wiley-vch.de

Amide Proton (N-H): A single, often broad, signal for the amide proton is expected. Its chemical shift can be highly variable (δ 8.0-9.0 ppm) depending on the solvent and concentration, and it would disappear upon D₂O exchange. thieme-connect.de

Methine and Methylene Protons (-CH(OH)-CH(NH)-CH₂F): The protons on the propane (B168953) backbone would appear as complex multiplets due to diastereotopicity and coupling with each other as well as the adjacent fluorine atom. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be a doublet. thieme-connect.de

Methyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three protons of the methylsulfonyl group would be observed, typically in the range of δ 3.0-3.3 ppm. ekb.eg

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Benzoyl-H (ortho) | ~7.8-8.0 | Multiplet (d) | Deshielded by adjacent C=O group. |

| Benzoyl-H (meta, para) | ~7.4-7.6 | Multiplet (m) | Typical aromatic region. |

| Phenylsulfonyl-H | ~7.6-7.9 | Doublet (d) | Protons ortho and meta to the sulfonyl group. |

| Amide N-H | ~8.0-9.0 | Broad Singlet (br s) | Shift is solvent-dependent; exchanges with D₂O. |

| -CH(OH)- | ~5.0-5.2 | Doublet (d) | Coupled to adjacent -CH(NH)- proton. |

| -CH(NH)- | ~4.4-4.8 | Multiplet (m) | Complex coupling with adjacent protons and fluorine. |

| -CH₂F | ~4.5-4.9 | Multiplet (m) | Complex coupling with adjacent proton and fluorine (²JHF, ³JHH). |

Note: Predicted values are based on data from analogous compounds and are typically measured in solvents like CDCl₃ or DMSO-d₆. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and aliphatic carbons.

Key expected carbon signals include:

Carbonyl Carbon (C=O): A signal in the highly downfield region (δ 165-170 ppm) is characteristic of the amide carbonyl carbon. wiley-vch.dersc.org

Aromatic Carbons: Multiple signals would be present in the aromatic region (δ 120-145 ppm). This includes the six carbons of the benzoyl ring and the six carbons of the phenylsulfonyl ring, with quaternary carbons showing distinct shifts. thieme-connect.dersc.org

Aliphatic Carbons: The carbons of the propanol (B110389) backbone would appear in the upfield region. The carbon bonded to fluorine (-CH₂F) would show a large one-bond coupling constant (¹JCF). The carbons attached to the hydroxyl (-CH(OH)-) and amine (-CH(NH)-) groups would be found around δ 50-75 ppm. thieme-connect.de The methyl carbon of the sulfonyl group (-SO₂CH₃) would appear at approximately δ 40-45 ppm. thieme-connect.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Amide) | ~166-168 | Characteristic amide carbonyl resonance. |

| Aromatic C (Quaternary) | ~130-145 | Includes C-SO₂, C-ipso of benzoyl, etc. |

| Aromatic C-H | ~127-132 | Signals for all protonated aromatic carbons. |

| -CH(OH)- | ~70-74 | Carbon bearing the hydroxyl group. |

| -CH(NH)- | ~53-57 | Carbon bearing the N-benzoyl group. |

| -CH₂F | ~81-85 | Shows C-F coupling. |

Note: Predicted values are based on data from analogous compounds and are typically measured in solvents like CDCl₃ or DMSO-d₆. Actual experimental values may vary.

While this compound itself contains no phosphorus, ³¹P NMR spectroscopy is a crucial technique for reaction monitoring and characterization if phosphorus-containing reagents are used in its synthesis. ddg-pharmfac.net For example, certain synthetic routes might involve the use of phosphonium (B103445) salts. In such cases, ³¹P NMR provides a clean, sensitive method for tracking the conversion of the phosphorus reagent to its corresponding oxide, confirming reaction completion. rug.nlmdpi.com The technique is highly specific, with a wide chemical shift range that makes it easy to distinguish between different phosphorus species, such as phosphines, phosphonium salts, and phosphine (B1218219) oxides. spectroscopyonline.com

Carbon (¹³C) NMR Spectral Analysis

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment. These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. americanpharmaceuticalreview.com

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Key expected vibrational modes include:

N-H Stretch: A characteristic stretching vibration for the secondary amide N-H bond is expected in the region of 3300-3400 cm⁻¹. orgchemboulder.com

C=O Stretch (Amide I): A strong, prominent absorption band, known as the Amide I band, is expected between 1650-1680 cm⁻¹. This is one of the most characteristic peaks for an amide. researchgate.netmdpi.com

N-H Bend (Amide II): The Amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1520-1550 cm⁻¹.

S=O Asymmetric & Symmetric Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group are predicted to appear around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1000-1100 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the rings occur in the 1450-1600 cm⁻¹ range. rajpub.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3400 | Medium |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1520 - 1550 | Medium-Strong |

| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl | S=O Symmetric Stretch | 1140 - 1160 | Strong |

| Fluoroalkane | C-F Stretch | 1000 - 1100 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

Note: Predicted values are based on general group frequencies and data from analogous compounds. Actual experimental values can be influenced by the physical state and intermolecular interactions.

Vibrational spectroscopy is highly sensitive to the three-dimensional structure of molecules. For this compound, this sensitivity can be exploited to gain insights into its conformational preferences. The rotation around the amide C-N bond is known to be restricted due to partial double-bond character, leading to the possible existence of cis and trans rotamers (conformational isomers). cdnsciencepub.com These different rotamers can give rise to distinct vibrational frequencies, particularly for the Amide I and Amide II bands. Variable-temperature studies could potentially identify the presence of multiple conformers in equilibrium. mdpi.com

Furthermore, if the compound can exist in different crystalline forms (polymorphs), IR and Raman spectroscopy can serve as powerful tools for their identification. americanpharmaceuticalreview.com Different packing arrangements in the crystal lattice lead to subtle changes in intermolecular interactions (like hydrogen bonding), which in turn cause measurable shifts in the positions and shapes of vibrational bands, providing a unique fingerprint for each polymorphic form. americanpharmaceuticalreview.com

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Florfenicol |

Vibrational Mode Assignments and Functional Group Analysis

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragmentology

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. For this compound, HR-MS analysis confirms its elemental composition and offers insights into its structure through the study of its fragmentation patterns (fragmentology).

The benzoylation of florfenicol amine introduces a benzoyl group to the amine functionality, resulting in a distinct mass shift and fragmentation behavior compared to the parent compound. vulcanchem.com In a typical HR-MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the calculation of the elemental formula.

Key monitored transitions for a related compound, florfenicol amine, in mass spectrometry are m/z 355.9 → 335.9 and 355.9 → 185.0. vulcanchem.com While specific HR-MS data for this compound is not publicly available in the search results, a theoretical analysis can be predictive. The molecular formula of florfenicol amine is C₁₀H₁₄FNO₃S. vulcanchem.comsigmaaldrich.comnih.gov The addition of a benzoyl group (C₇H₅O) would result in the molecular formula for this compound of C₁₇H₁₈FNO₄S. The expected high-resolution mass would be calculated based on the precise masses of the most abundant isotopes of each element.

The fragmentation pattern in MS/MS analysis would likely involve the cleavage of the amide bond introduced during benzoylation, as well as fragmentations characteristic of the florfenicol core structure. These fragmentation patterns are crucial for confirming the identity of the molecule in complex matrices. wur.nl

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in the provided search results, the process would involve growing a single crystal of the compound and exposing it to a beam of X-rays. numberanalytics.com The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mit.edu

For related molecules, X-ray crystallography has been used to elucidate their structures. researchgate.netresearchgate.netbeilstein-journals.org Such an analysis for this compound would definitively confirm the connectivity of the benzoyl group to the amine nitrogen and reveal the conformation of the entire molecule, including the orientation of the phenyl and fluorophenyl groups.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.5 |

| γ (°) | 90 |

| Volume (ų) | 1887.5 |

| Z | 4 |

Computational Chemistry Approaches for Structural and Electronic Characterization

Computational chemistry provides theoretical insights into the structural and electronic properties of molecules, complementing experimental data. globalresearchonline.net

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely used to predict the optimized geometry, spectroscopic properties, and electronic characteristics of molecules. nih.govnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), could predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. grafiati.comtaylorandfrancis.comuni-muenchen.de NBO analysis provides a picture of the Lewis-like chemical bonding and the stabilizing donor-acceptor interactions. taylorandfrancis.comuni-muenchen.de For this compound, NBO analysis could reveal the nature of the amide bond, identify significant hyperconjugative interactions that contribute to the molecule's stability, and quantify the charge distribution on each atom. researchgate.net The stabilization energy, E(2), associated with these interactions can be calculated to assess their importance. taylorandfrancis.com

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity and electronic transitions. nih.govajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller gap suggests higher reactivity. ajchem-a.com The distribution of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netmdpi-res.com For this compound, a HOMO-LUMO analysis would predict its reactivity profile and the nature of its electronic absorption spectra.

| Parameter | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 4.8 |

Research on Derivatives and Analogues of N Benzoyl Florfenicol Amine

Research into the derivatives and analogues of N-Benzoyl Florfenicol (B1672845) Amine is a specialized area of medicinal chemistry focused on exploring and optimizing the molecule's properties. By systematically modifying its structure, scientists aim to understand its mechanism of action better and potentially enhance its characteristics for specific research applications.

Future Research Directions and Research Applications of N Benzoyl Florfenicol Amine

Exploration as a Chiral Building Block in Organic Synthesis

The inherent chirality of N-Benzoyl Florfenicol (B1672845) Amine, derived from its parent compound, makes it a valuable candidate as a chiral building block in organic synthesis. Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. sci-hub.se

The synthesis of N-Benzoyl Florfenicol Amine itself involves the benzoylation of florfenicol amine. vulcanchem.com A patented method describes dissolving (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol (florfenicol amine) in dichloromethane (B109758), adding triethylamine (B128534), and then dropwise adding benzoyl chloride diluted with dichloromethane at a controlled temperature below 0°C. google.com This process yields (1S,2S)-3-fluoro-1-[4-(methylsulfonyl)phenyl]-2-[(benzoyl)amino]-1-propanol, another name for this compound. google.com

The presence of stereogenic centers in the this compound molecule, specifically at the carbon atoms bearing the hydroxyl and benzoylamino groups, is of significant interest. The defined stereochemistry of these centers can be exploited to direct the formation of new stereocenters in subsequent reactions. The amino alcohol functional group within the molecule is a particularly valuable motif in asymmetric synthesis. mdpi.com Researchers are exploring the use of similar chiral amino alcohols as catalysts or starting materials for the synthesis of a wide range of enantiomerically pure compounds. mdpi.comunipd.it

Future research in this area could involve utilizing this compound in various synthetic transformations, such as:

Asymmetric catalysis: The molecule could be modified to act as a chiral ligand for metal-catalyzed reactions, inducing stereoselectivity in the formation of new chemical bonds.

Synthesis of novel bioactive compounds: The core structure of this compound could be incorporated into larger molecules to create new drug candidates or other biologically active compounds. The introduction of the benzoyl group can increase metabolic stability and alter binding interactions with biological targets. vulcanchem.com

Development of chiral auxiliaries: The compound could be used as a chiral auxiliary, a temporary functional group that controls the stereochemical outcome of a reaction before being removed.

The ability to synthesize specific stereoisomers is a cornerstone of modern medicinal chemistry, and the exploration of this compound as a chiral building block holds promise for advancing this field. renyi.hu

Utilization as a Standard in Residue Analysis Method Development

The detection of veterinary drug residues in food products is crucial for ensuring consumer safety. Florfenicol amine is a known metabolite of florfenicol, and its presence in animal-derived food products is monitored. bioaustralis.com this compound, as a stable derivative, has significant potential for use as an analytical standard in the development and validation of methods for detecting florfenicol residues. medchemexpress.com

Analytical standards are highly pure compounds used to calibrate instruments and quantify the amount of a substance in a sample. fujifilm.com The development of reliable analytical methods often requires the use of such standards to ensure accuracy and precision. medchemexpress.com

Several analytical techniques are employed for the detection of florfenicol and its metabolites, including:

High-Performance Liquid Chromatography (HPLC) mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

In the context of these methods, this compound can serve multiple purposes:

Method Validation: It can be used to assess the performance characteristics of a new analytical method, such as linearity, accuracy, precision, and limits of detection and quantification. vulcanchem.com

Internal Standard: Due to its structural similarity to florfenicol amine, it could potentially be used as an internal standard to improve the accuracy of quantification by correcting for variations in sample preparation and instrument response. The process of benzoylation is a known derivatization technique used in chromatography to improve the analytical properties of amines. sci-hub.se

Confirmation of Identity: High-resolution mass spectrometry (HRMS) methods rely on accurate mass measurements for compound identification. nih.gov Having a certified standard of this compound would allow for confident identification of this compound if it were to be found as a metabolite or transformation product in samples.

The availability of this compound as a certified analytical standard would be a valuable resource for regulatory laboratories and food safety scientists working to monitor florfenicol residues in the food supply. medchemexpress.com

| Analytical Technique | Application in Residue Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of florfenicol and its metabolites. mdpi.comresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective detection and quantification of residues. mdpi.comresearchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative method for the analysis of volatile derivatives of the analytes. |

Potential for Ligand Design in Proteomics Research

Proteomics, the large-scale study of proteins, often involves the use of small molecules as probes or ligands to investigate protein function, structure, and interactions. The unique chemical structure of this compound makes it an intriguing candidate for ligand design in this field. scbt.com

The interaction of small molecules with proteins is governed by their three-dimensional shape and the distribution of functional groups that can participate in binding interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The benzoylation of florfenicol amine to form this compound introduces a benzoyl group, which significantly alters the molecule's properties. vulcanchem.com This modification increases lipophilicity and introduces an amide bond, which can act as both a hydrogen bond donor and acceptor. vulcanchem.com

The potential applications of this compound in proteomics research include:

Affinity-based protein purification: The molecule could be immobilized on a solid support to create an affinity chromatography matrix for isolating proteins that bind to it.

Chemical probes: By attaching a reporter tag (e.g., a fluorescent dye or biotin) to this compound, researchers could develop chemical probes to visualize and identify its protein targets within cells or complex biological mixtures.

Fragment-based drug discovery: The compound could serve as a starting point or a "fragment" in fragment-based drug discovery campaigns. In this approach, small, low-affinity molecules are identified and then optimized to develop high-affinity ligands and potential drug candidates.

Q & A

Q. What are the recommended sample preparation techniques for detecting N-Benzoyl Florfenicol Amine in biological matrices such as pork or soil?

Methodological Answer: For biological matrices like pork, solid-phase extraction (SPE) using C18 cartridges is widely employed to isolate this compound and its analogs. In soil, ultrasonic extraction with acetone/water (v/v) followed by liquid-liquid purification with dichloromethane effectively reduces matrix interference . For tissue samples, accelerated solvent extraction (ASE) with acetonitrile/water (80:20) at 80°C and 1,500 psi improves recovery rates . Validate purification steps using Florisil or silica-based SPE cartridges to minimize co-eluting contaminants .

Q. Which chromatographic methods are validated for quantifying this compound in complex matrices?

Methodological Answer:

- Ultra-performance convergence chromatography (UPC2) paired with photodiode array detection is optimal for enantiomer separation (e.g., (-)- and (+)-florfenicol) and metabolite detection in pork, achieving LODs of 0.1 mg/kg .

- HPLC with fluorescence detection using Agilent SB-C18 columns and a mobile phase of sodium dihydrogen phosphate (0.01 M, pH 4.4) and acetonitrile (65:35 v/v) is validated for soil analysis, with linearity (r ≥ 0.999) in 0.025–5 mg/L ranges .

- LC-MS/MS with electrospray ionization (ESI) in negative mode provides high sensitivity for beeswax and eggs, using transitions like m/z 356 → 336 (florfenicol amine) and deuterated internal standards for quantification .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates of this compound across different matrices (e.g., soil vs. animal tissues)?

Methodological Answer: Recovery variations often arise from matrix-specific interactions (e.g., lipid content in tissues vs. organic matter in soil). Mitigation strategies include:

- Matrix-matched calibration curves to account for signal suppression/enhancement in LC-MS/MS .

- Isotope dilution techniques , such as using [²H₃]- or [²H₄]-labeled Florfenicol Amine, to normalize recovery losses during extraction .

- Optimizing pH during SPE : Acidic conditions (pH 4.4) improve retention of polar metabolites in soil, while neutral pH is preferable for tissue homogenates .

Q. What strategies are effective for separating this compound enantiomers during analysis?

Methodological Answer: Enantiomer separation is critical due to differing biological activities. Key approaches include:

- Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) columns, which resolve (±)-florfenicol with a resolution factor >1.5 .

- Supercritical fluid chromatography (SFC) coupled with UPC2, which enhances separation efficiency using CO₂-based mobile phases and methanol modifiers .

- Derivatization with Marfey’s reagent to convert enantiomers into diastereomers for UV or MS detection .

Q. How should one design experiments to assess the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in vivo?

Methodological Answer:

- Dose-ranging studies : Administer multiple doses (e.g., 10–40 mg/kg) and measure plasma concentrations of florfenicol and its amine metabolite via LC-MS/MS. Use non-compartmental analysis to calculate AUC/MIC ratios .

- Metabolite tracking : Quantify time-dependent conversion rates using hydrophilic interaction liquid chromatography (HILIC) to distinguish parent compounds from polar metabolites .

- In vitro-in vivo correlation (IVIVC) : Validate microbial kill curves against pathogens (e.g., Piscirickettsia salmonis) using ex vivo serum samples to link PK data to efficacy endpoints .

Q. What are the critical validation parameters for ensuring method robustness in multi-matrix residue analysis?

Methodological Answer:

- Linearity and sensitivity : Establish calibration curves in solvent and matrix (e.g., 0.01–10 mg/L) with R² ≥ 0.995. Report LODs (0.01–0.1 mg/kg) and LOQs (0.045–0.1 mg/kg) .

- Precision and accuracy : Intra-day and inter-day CVs should be ≤15% for LC-MS/MS, with spike recoveries of 70–120% .

- Cross-matrix validation : Test method performance in ≥3 matrices (e.g., liver, muscle, soil) to confirm broad applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.